

# Mechanism of Indocyanine Green fluorescence in tissues

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | EINECS 264-176-2 |           |
| Cat. No.:            | B052984          | Get Quote |

An In-Depth Technical Guide to the Mechanism of Indocyanine Green (ICG) Fluorescence in Tissues

#### Introduction

Indocyanine Green (ICG) is a water-soluble, tricarbocyanine dye that has been approved by the U.S. Food and Drug Administration (FDA) for clinical use since 1959.[1][2] Its utility in medical diagnostics and fluorescence-guided surgery stems from its unique optical properties in the near-infrared (NIR) spectrum.[3] When excited by NIR light, ICG emits fluorescence at a slightly longer wavelength, a phenomenon that allows for real-time visualization of anatomical structures and physiological processes.[4][5] This guide provides a detailed examination of the core mechanisms governing ICG fluorescence in biological tissues, its physicochemical properties, and the principles behind its differential accumulation in pathological versus healthy tissues.

#### **Core Mechanism of Fluorescence**

The fundamental principle of ICG's utility is its behavior as a fluorophore in the near-infrared "optical window" of biological tissue (approximately 700-900 nm). In this range, light penetration into tissue is maximized due to reduced absorption by endogenous chromophores like hemoglobin and water, and minimized light scattering.[3]

The process involves:



- Excitation: Following intravenous administration, ICG is illuminated with NIR light, typically at a peak wavelength of around 780-800 nm.[5][6] The ICG molecules absorb this energy, transitioning to an excited electronic state.
- Emission: As the excited molecules relax to their ground state, they release the absorbed energy in the form of fluorescent light at a longer wavelength, with a peak emission around 830 nm in blood.[5][6][7]
- Detection: This emitted NIR fluorescence, which is invisible to the human eye, is captured by specialized imaging systems, enabling visualization of ICG distribution.

# Physicochemical Properties and Environmental Interactions

The fluorescence behavior of ICG in vivo is not intrinsic to the molecule alone but is heavily influenced by its interaction with the surrounding biological environment. Its absorption and emission spectra are dependent on the solvent and dye concentration.[1][7]

#### Interaction with Plasma Proteins

Upon intravenous injection, ICG rapidly and tightly binds to plasma proteins, primarily albumin and lipoproteins such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL).[4][6] This protein binding is a critical aspect of its mechanism for several reasons:

- Vascular Confinement: The resulting ICG-protein complex is large, which prevents the dye
  from diffusing through the tight endothelial junctions of healthy blood vessels into the
  interstitial tissue.[6] This confines ICG to the vascular compartment, making it an excellent
  agent for angiography and perfusion assessment.[4][7]
- Fluorescence Enhancement: The binding to proteins alters ICG's photophysical properties, causing a spectral shift and influencing its fluorescence intensity.[3][4]

### **Concentration-Dependent Effects and Aggregation**

ICG's fluorescence quantum yield is highly dependent on its concentration and the solvent.



- Monomeric State: At low concentrations or in organic solvents like ethanol, ICG exists
  predominantly as a monomer. This form is highly fluorescent, with a peak absorption around
  780 nm.[8]
- H-Aggregation: In aqueous solutions at high concentrations, ICG molecules tend to form non-fluorescent or weakly fluorescent "H-aggregates."[8] This self-quenching phenomenon is characterized by a shift in the absorption peak to shorter wavelengths (~700 nm) and a significant decrease in fluorescence emission.[8] Fluorescence intensity can be modified by this quenching effect at concentrations above 80 μg/mL.[9]
- Twisted Intramolecular Charge Transfer (TICT): At high concentrations, an additional emission peak around 880 nm has been observed, suggesting the formation of a different emissive species via a TICT process.[8]

### **Mechanism of Accumulation in Tissues**

ICG's distribution and retention differ significantly between healthy and pathological tissues, which is the basis for its use in tumor and inflammation imaging.

### **Healthy Tissues**

In healthy tissues, the ICG-protein complex remains within the vasculature. The dye is exclusively taken up by hepatocytes in the liver and is excreted unchanged into the bile.[4][6] It has a short half-life in circulation of 150 to 180 seconds.[7] This rapid and exclusive hepatic clearance mechanism makes ICG a reliable indicator for assessing liver function.[4][6]

## **Pathological Tissues (Tumors and Inflamed Sites)**

The accumulation of ICG in tumors and inflamed tissues is primarily a passive process governed by the Enhanced Permeability and Retention (EPR) effect.[4][10] This effect arises from two key pathophysiological characteristics of tumor tissue:

• Leaky Vasculature: Tumor angiogenesis results in the formation of abnormal blood vessels with poor endothelial integrity and wide fenestrations.[11] These "leaky" vessels allow the large ICG-protein complexes to extravasate from the bloodstream into the tumor's interstitial space.[11]



Impaired Lymphatic Drainage: Tumors typically lack an effective lymphatic drainage system.
 [12] This deficiency prevents the clearance of the extravasated ICG-protein complexes, causing them to become trapped and accumulate within the tumor stroma.

This phenomenon of delayed accumulation allows for "second window" imaging, where images are acquired hours to days after ICG administration to visualize tumors with a high signal-to-background ratio.[11]

### **Quantitative Data Summary**

The key physicochemical and photophysical properties of Indocyanine Green are summarized in the table below.

| Property                       | Value                                     | Source(s) |
|--------------------------------|-------------------------------------------|-----------|
| Molecular Formula              | C43H47N2NaO6S2                            | [1]       |
| Molecular Weight               | 774.97 g/mol                              |           |
| Absorption Max (λabs)          | ~780-800 nm (in blood)                    | [3][6][7] |
| Emission Max (λem)             | ~810 nm (in water), ~830 nm<br>(in blood) | [6][7][9] |
| Molar Extinction Coeff. (ε)    | ~223,000 M <sup>-1</sup> cm <sup>-1</sup> |           |
| Fluorescence Quantum Yield (φ) | 0.14                                      |           |
| Solubility                     | Soluble in water and DMSO                 |           |
| Plasma Half-Life               | 150-180 seconds                           | [7]       |

# Experimental Protocols Protocol 1: Determination of ICG Spectral Properties

This protocol outlines the methodology for measuring the absorption and fluorescence spectra of ICG to characterize its behavior in different environments.



- 1. Objective: To measure the absorption and emission maxima of ICG as a function of concentration and solvent. 2. Materials:
- Indocyanine Green (ICG) powder
- Solvents: Deionized water, Dimethyl sulfoxide (DMSO), Ethanol, Fetal Bovine Serum (FBS)
- UV-Vis-NIR Spectrophotometer
- Spectrofluorometer
- Calibrated micropipettes and quartz cuvettes 3. Methodology:
- Stock Solution Preparation: Prepare a high-concentration stock solution of ICG in DMSO.
- Serial Dilutions: Create a series of dilutions from the stock solution in the various solvents (water, ethanol, FBS) to achieve a range of concentrations.
- Absorption Spectroscopy:
- For each sample, place it in a quartz cuvette and measure its absorbance spectrum using the spectrophotometer over a range of 600-900 nm.[1]
- Identify the peak absorption wavelength (λabs). Note any shifts in the peak, particularly the appearance of a ~700 nm peak in water at high concentrations, indicative of H-aggregation.
   [8]
- Fluorescence Spectroscopy:
- Using the spectrofluorometer, excite each sample at its determined λabs (e.g., ~785 nm).[13]
- Record the fluorescence emission spectrum over a range of 750-950 nm.[1]
- Determine the peak emission wavelength (λem) and relative fluorescence intensity for each sample.

## Protocol 2: In Vivo Fluorescence Imaging of Tissue Perfusion and Accumulation

This protocol describes a general procedure for using ICG to visualize blood flow and tissue accumulation in a preclinical animal model.

- 1. Objective: To visualize ICG distribution in vivo for assessing vascular perfusion and passive accumulation in a target tissue (e.g., tumor). 2. Materials:
- Animal model (e.g., tumor-bearing mouse)
- Sterile ICG solution for injection



- Near-Infrared (NIR) fluorescence imaging system with an appropriate excitation light source and emission filters.
- Intravenous (IV) injection equipment. 3. Methodology:
- Animal Preparation: Anesthetize the animal according to approved institutional protocols.
   Position the animal within the field of view of the NIR imaging system.
- Baseline Imaging: Acquire a baseline (pre-injection) image of the region of interest.
- ICG Administration: Administer a sterile solution of ICG intravenously. A typical dose ranges from 0.1 to 0.5 mg/kg.[4][5]
- Dynamic Perfusion Imaging (Angiography Phase): Immediately following injection, acquire a rapid sequence of images for the first 1-5 minutes.[5] This will visualize the initial vascular transit of the ICG-protein complex, demonstrating tissue perfusion.
- Delayed Accumulation Imaging (EPR Phase): Acquire additional images at later time points (e.g., 1, 4, 12, 24 hours post-injection). Increased fluorescence in tumor tissue relative to surrounding healthy tissue at these later time points demonstrates accumulation via the EPR effect.

# Visualizations ICG Fluorescence Workflow



Click to download full resolution via product page

Caption: General workflow of ICG from intravenous injection to fluorescence detection.

### **Mechanism of ICG Accumulation in Tumors (EPR Effect)**





Click to download full resolution via product page

Caption: Comparison of ICG behavior in normal vs. tumor tissue via the EPR effect.



### **Concentration-Dependent States of ICG**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. macsenlab.com [macsenlab.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. laparoscopyhospital.com [laparoscopyhospital.com]
- 6. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]
- 7. Indocyanine green Wikipedia [en.wikipedia.org]
- 8. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggr... [ouci.dntb.gov.ua]
- 9. Indocyanine green: physicochemical factors affecting its fluorescence in vivo PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mechanism of Indocyanine Green fluorescence in tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052984#mechanism-of-indocyanine-green-fluorescence-in-tissues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com